molecular formula C17H13F2N5O B2991663 1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2034394-26-6

1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

货号: B2991663
CAS 编号: 2034394-26-6
分子量: 341.322
InChI 键: WUWREXRGQUAZAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea” is a urea derivative featuring a pyrazine core substituted with a pyridin-4-yl moiety at the 3-position and a 2,6-difluorophenyl group attached via a methylene-linked urea bridge. The compound’s molecular formula is C₁₈H₁₄F₂N₆O (calculated molecular weight: 392.35 g/mol).

属性

IUPAC Name

1-(2,6-difluorophenyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O/c18-12-2-1-3-13(19)16(12)24-17(25)23-10-14-15(22-9-8-21-14)11-4-6-20-7-5-11/h1-9H,10H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWREXRGQUAZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

化学反应分析

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

科学研究应用

1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has shown potential in various scientific research applications:

  • Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a tool in biological studies, particularly in understanding the interactions of fluorinated compounds with biological systems.

  • Medicine: The compound's unique structure makes it a candidate for drug development, potentially targeting specific biological pathways.

  • Industry: Its properties may be useful in the development of new materials or chemical processes.

作用机制

The mechanism by which 1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in drug development or material science.

相似化合物的比较

Pyrazine vs. Pyridopyrazine Cores

  • The target compound’s pyrazine core differs from the pyridopyrazine scaffold in ’s compound . Pyridopyrazines (fused bicyclic systems) often exhibit enhanced rigidity and binding affinity to kinase ATP pockets compared to monocyclic pyrazines. However, pyrazine derivatives like the target compound may offer synthetic versatility and tunable solubility.

Substituent Effects

  • Pyridin-4-yl vs.
  • 2,6-Difluorophenyl vs. 4-Fluorophenyl: The 2,6-difluorophenyl group in the target compound may improve metabolic stability compared to 4-fluorophenyl () due to steric hindrance of cytochrome P450-mediated oxidation.

Urea vs. Amine Linkers

Pharmacological Implications

  • The compound’s confirmed p38 MAP kinase inhibition suggests that the target urea derivative (with a similar pyridine-pyrazine motif) may share kinase-targeting activity but with modified potency or selectivity due to its urea linker .
  • The furan-containing analogue (BJ51671) likely exhibits reduced basicity and altered pharmacokinetics compared to the pyridin-4-yl variant, though empirical data are needed .

生物活性

1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a difluorophenyl group attached to a urea moiety, which is further connected to a pyridinyl-pyrazinyl side chain. The synthesis typically involves multi-step organic reactions, starting from the preparation of the difluorophenyl and pyrazolyl intermediates, followed by coupling reactions under controlled conditions to achieve high yield and purity .

Anticancer Properties

Research indicates that derivatives of urea compounds exhibit potent anticancer activities. For instance, studies have shown that related compounds can inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers. In vitro evaluations have demonstrated that these compounds can significantly reduce cell proliferation in cancer cell lines such as bladder and breast cancer models .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetCell Lines TestedIC50 (µM)
NVP-BGJ398FGFR1-3RT112 (bladder)0.1
Compound XFGFRMDA-MB-231 (breast)0.05

The mechanism by which 1-(2,6-difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. These interactions may lead to modulation of key pathways related to cell growth and survival .

Pharmacological Applications

The compound is being investigated for its potential therapeutic applications beyond oncology. Its ability to modulate enzyme activity suggests possible uses in treating diseases related to metabolic dysfunctions or inflammatory processes. Ongoing research aims to elucidate its full pharmacological profile.

Case Studies

Recent studies have highlighted the efficacy of similar urea derivatives in clinical settings. For example, a clinical trial involving a closely related compound demonstrated promising results in patients with advanced solid tumors, showcasing the potential for this class of compounds in targeted cancer therapy .

Table 2: Clinical Trials of Urea Derivatives

Study ReferenceCompound NamePhaseIndicationOutcome
NVP-BGJ398IIBladder CancerSignificant response rate
Compound YISolid TumorsSafe and tolerable

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。